2-(3,4-Dibromobenzylidene)hydrazinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AC-263093 is a selective agonist for the neuropeptide FF receptor type 2 (NPFFR2). This compound has shown potential in reversing opiate tolerance and has been studied for its anxiolytic effects. It functionally activates NPFFR2 and blocks the activation of NPFFR1, making it a valuable tool in neuropharmacological research .
Preparation Methods
The synthesis of AC-263093 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions, involving bromination and coupling reactions .
Chemical Reactions Analysis
AC-263093 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AC-263093 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the neuropeptide FF receptor system.
Biology: It helps in understanding the role of NPFFR2 in various biological processes, including stress response and pain modulation.
Medicine: It has potential therapeutic applications in reversing opiate tolerance and treating anxiety disorders.
Industry: It is used in the development of new pharmacological agents targeting the NPFFR2 receptor
Mechanism of Action
AC-263093 exerts its effects by selectively activating the NPFFR2 receptor and blocking the activation of NPFFR1. This dual action helps in modulating the neuropeptide FF receptor system, which plays a crucial role in pain perception, stress response, and anxiety. The molecular targets and pathways involved include the hypothalamic-pituitary-adrenal (HPA) axis and the expression of c-Fos protein in the hypothalamic paraventricular nucleus .
Comparison with Similar Compounds
AC-263093 is unique in its selective activation of NPFFR2 and blocking of NPFFR1. Similar compounds include:
AC-099: Another NPFFR2 agonist with similar properties but different pharmacokinetic profiles.
SHA 68: A selective NPFFR1 antagonist used in neuropharmacological research.
BIBO3304: A neuropeptide Y receptor antagonist with different receptor selectivity
AC-263093 stands out due to its dual action on NPFFR2 and NPFFR1, making it a valuable compound for studying the neuropeptide FF receptor system and its associated physiological effects.
Properties
Molecular Formula |
C8H8Br2N4 |
---|---|
Molecular Weight |
319.98 g/mol |
IUPAC Name |
2-[(E)-(3,4-dibromophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C8H8Br2N4/c9-6-2-1-5(3-7(6)10)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4+ |
InChI Key |
VMYFCUKMGMFQNH-YIXHJXPBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/N=C(N)N)Br)Br |
Canonical SMILES |
C1=CC(=C(C=C1C=NN=C(N)N)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.